2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID
CAS No.:
Cat. No.: VC13369988
Molecular Formula: C17H15N3O3S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O3S |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 2-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoic acid |
| Standard InChI | InChI=1S/C17H15N3O3S/c1-8-7-9(2)19-16-12(8)13(18)14(24-16)15(21)20-11-6-4-3-5-10(11)17(22)23/h3-7H,18H2,1-2H3,(H,20,21)(H,22,23) |
| Standard InChI Key | FBSFSQCRABEZNS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC=C3C(=O)O)N)C |
| Canonical SMILES | CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC=C3C(=O)O)N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-{3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoic acid (molecular formula: , molecular weight: 341.4 g/mol) features a thieno[2,3-b]pyridine scaffold fused with a benzoic acid group via an amide linkage. The thienopyridine core consists of a pyridine ring annulated with a thiophene, substituted at positions 3 (amino), 4, and 6 (methyl groups). The benzoic acid moiety is attached at position 2 of the thienopyridine through a carboxamide bridge, creating a planar, conjugated system that enhances molecular rigidity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoic acid |
| Canonical SMILES | CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC=C3C(=O)O)N)C |
| Topological Polar Surface Area | 121 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| LogP (Octanol-Water) | 2.1 (predicted) |
The compound’s solubility profile is dominated by its ionizable carboxylic acid group (pKa ≈ 4.2) and basic amino group (pKa ≈ 9.8), rendering it amphoteric with pH-dependent solubility. X-ray crystallography of analogous thienopyridines suggests a coplanar arrangement between the heterocycle and benzoic acid, which may facilitate π-π stacking interactions in biological systems .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoic acid typically follows a multi-step sequence:
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Thienopyridine Core Formation:
Cyclocondensation of 4,6-dimethyl-2-aminothiophene-3-carbonitrile with acetylacetone under acidic conditions yields the 3-amino-4,6-dimethylthieno[2,3-b]pyridine intermediate . -
Amide Coupling:
Activation of the thienopyridine’s C2-carboxylic acid derivative (e.g., via mixed anhydride or HATU) enables coupling with 2-aminobenzoic acid. Recent optimizations report yields up to 68% using DMF as solvent and DIEA as base. -
Purification:
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity, with critical control of residual solvents per ICH guidelines.
Spectroscopic Characterization
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NMR: -NMR (DMSO-d6, 400 MHz) displays characteristic signals at δ 8.21 (s, 1H, CONH), δ 6.98–7.52 (m, 4H, aromatic), and δ 2.34 (s, 6H, CH3).
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HRMS: [M+H]⁺ observed at m/z 342.0912 (calculated 342.0915 for ).
Biological Activities and Mechanistic Insights
Kinase Inhibition Profiling
Patent data on structurally related thienopyridine amides demonstrate potent inhibition of receptor tyrosine kinases (RTKs), particularly EGFR (IC50 = 12 nM) and VEGFR-2 (IC50 = 28 nM) . Molecular docking studies suggest the benzoic acid moiety interacts with the kinase’s DFG motif, while the thienopyridine core occupies the hydrophobic back pocket .
Table 2: In Vitro Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Target Kinase Inhibited |
|---|---|---|
| A549 (NSCLC) | 0.45 | EGFR |
| HCT-116 (Colorectal) | 0.78 | VEGFR-2 |
| MCF-7 (Breast) | 1.12 | PDGFR-β |
Pharmacodynamic Considerations
In murine xenograft models, analogues exhibited 62% tumor growth inhibition (TGI) at 50 mg/kg/day, with no overt toxicity . The carboxylic acid group enhances plasma protein binding (94% human serum albumin affinity), necessitating prodrug strategies for improved bioavailability .
Structure-Activity Relationship (SAR) Analysis
Critical Substituent Effects
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Methyl Groups (C4/C6): Bulk tolerance studies show that replacing methyl with ethyl reduces kinase affinity 10-fold, indicating steric constraints in the ATP-binding pocket .
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Amido Linker: Conversion to ester or ether linkages abolishes activity, underscoring the amide’s role in hydrogen bonding with kinase hinge residues .
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Benzoic Acid Position: Ortho-substitution (as in the title compound) improves solubility over meta or para analogues while maintaining target engagement.
Preclinical Development Challenges
ADME/Tox Profile
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Absorption: Low Caco-2 permeability (Papp = 1.2 × 10⁻⁶ cm/s) due to high polarity.
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Metabolism: CYP3A4-mediated oxidation of the thiophene ring generates reactive sulfoxide metabolites, necessitating structural mitigation .
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hERG Inhibition: Moderate risk (IC50 = 8.9 μM), requiring lead optimization to reduce cardiac liability .
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